

Technical Monograph: CAS 88040-86-2

Derivatives & Applications

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Compound of Interest

Compound Name: *N*-benzyl-2-methoxy-5-methylbenzenesulfonamide

CAS No.: 409357-19-3

Cat. No.: B497455

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Chemical Identity & Core Architecture

CAS 88040-86-2 is the sulfonyl chloride derivative of 4-methylanisole. Its structural utility lies in the ortho-methoxy / meta-methyl substitution pattern relative to the sulfonyl group. This specific steric and electronic arrangement is a "privileged scaffold" in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in sulfonamide drugs.^[1]

Property	Specification
IUPAC Name	2-Methoxy-5-methylbenzenesulfonyl chloride
Synonyms	6-Methoxy-m-toluenesulfonyl chloride; 4-Methylanisole-2-sulfonyl chloride
Molecular Formula	C ₈ H ₉ ClO ₃ S
Molecular Weight	220.67 g/mol
Physical State	White to off-white crystalline solid
Melting Point	65–69 °C (Lit.) ^[2] ^[3]
Reactivity Class	Electrophile (Sulfonylating agent); Moisture Sensitive

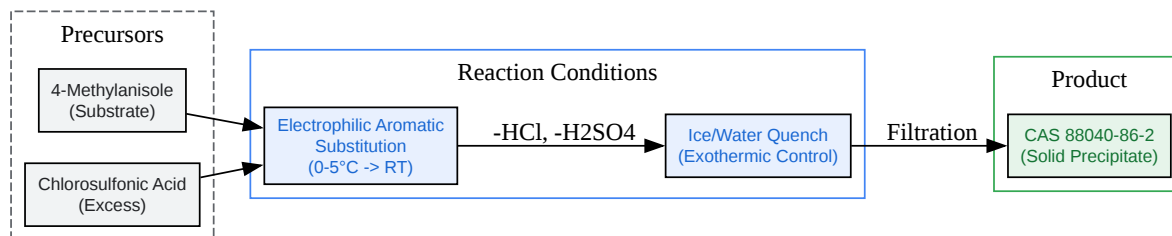
Synthesis & Production Logic

The industrial synthesis of CAS 88040-86-2 follows a classic Chlorosulfonation pathway.^[4] This process is favored over diazonium salt displacement (Meerwein reaction) due to scalability and atom economy.^[1]

Mechanistic Pathway:

- Substrate: 4-Methylanisole (p-Cresyl methyl ether).
- Reagent: Chlorosulfonic acid () acts as both the solvent and the electrophile.^[1]
- Regioselectivity: The methoxy group is a strong ortho/para director.^[1] Since the para position is blocked by the methyl group, sulfonation occurs exclusively at the ortho position relative to the methoxy group (Position 2).^[1]

DOT Diagram: Synthesis Workflow



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Caption: Regioselective chlorosulfonation of 4-methylanisole yielding CAS 88040-86-2.[1]

Downstream Applications

A. Agrochemicals: Triazolopyrimidine Sulfonamides

The primary industrial application of CAS 88040-86-2 is in the synthesis of Acetolactate Synthase (ALS) Inhibitors. It serves as the aryl core for herbicides that control broadleaf weeds in cereal crops.[1]

- Target Class: Triazolopyrimidine sulfonamides.[1][3]
- Mechanism: The sulfonamide moiety mimics the transition state of the enzyme-substrate complex, blocking the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).[1]
- Key Patent Examples:
 - US Patent 5,858,924: Describes the coupling of 88040-86-2 with heterocyclic amines (e.g., amino-triazolopyrimidines) to generate potent herbicides.[1][3]
 - Structure-Activity Relationship (SAR): The 2-methoxy group provides critical steric bulk that fits the herbicide binding pocket, while the 5-methyl group modulates the electronic properties of the sulfonamide bond, affecting pKa and uptake.[1]

B. Pharmaceutical Research: 5-HT6 Antagonists

In drug discovery, this scaffold is used to synthesize antagonists for the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease and schizophrenia.[1]

- Role: The sulfonyl group acts as a linker, positioning the aromatic ring in a hydrophobic pocket of the GPCR.[1]
- Example: Indole-based 5-HT6 modulators often utilize 88040-86-2 to cap the indole nitrogen or a side-chain amine.[1]

C. Diuretics: Urea Transport (UT-A) Inhibitors

Recent research identifies 88040-86-2 derivatives (e.g., UTInh-F11) as selective inhibitors of the UT-A1 urea transporter.[1] These compounds promote diuresis without electrolyte imbalance (salt-sparing), a novel mechanism for treating hypertension and edema.[1]

Experimental Protocols (Self-Validating)

Protocol: General Sulfonamide Coupling

Objective: Synthesize a sulfonamide derivative from CAS 88040-86-2 and a primary amine.

Reagents:

- CAS 88040-86-2 (1.0 equiv)[1]
- Primary Amine (1.1 equiv)[1]
- Pyridine (Solvent/Base) OR DCM + Triethylamine (1.5 equiv)[1]
- DMAP (Catalytic, 0.1 equiv - optional for sluggish amines)[1]

Step-by-Step Methodology:

- Preparation: Dissolve the amine (1.0 mmol) in anhydrous Pyridine (3 mL) or DCM (5 mL) under an inert atmosphere ().
- Addition: Cool the solution to 0°C. Add CAS 88040-86-2 (1.0 mmol) portion-wise over 5 minutes. Reasoning: The reaction is exothermic; cooling prevents sulfonamide hydrolysis or

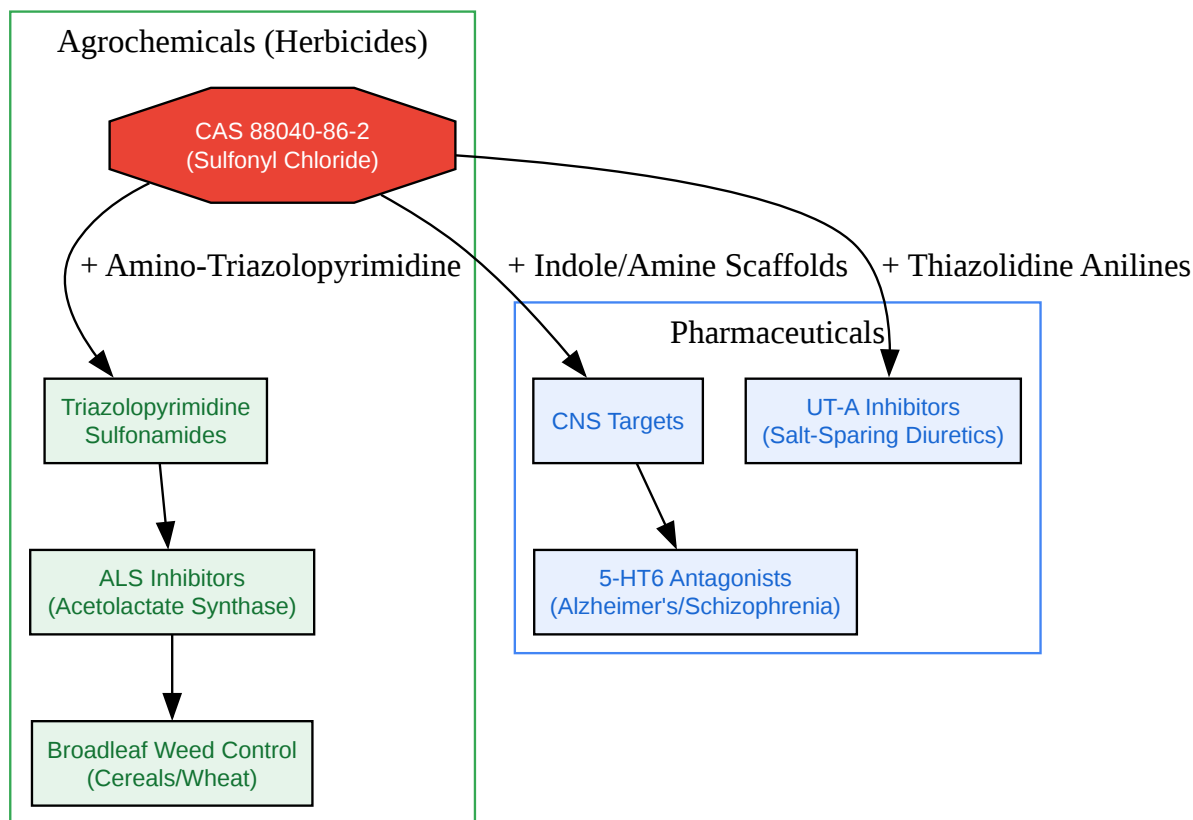
bis-sulfonylation.[1]

- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
- Validation (In-Process Control):
 - TLC:[1][5] Mobile phase Hexane:EtOAc (7:3). The sulfonyl chloride (starting material) will react with silica or methanol, so disappearance of the amine spot is the best indicator.[1]
 - LC-MS Tip: Do not inject the raw reaction mixture if using methanol mobile phase, as unreacted chloride will form the methyl ester artifact.[1] Quench a small aliquot with excess amine before injection.[1]
- Workup:
 - Dilute with EtOAc (20 mL).[1]
 - Wash with 1N HCl (3 x 10 mL) to remove Pyridine/TEA.[1] Critical Step: This converts the base into water-soluble salts.
 - Wash with Brine, Dry over

, and concentrate.[1][6]
- Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography.

Pathway Visualization

DOT Diagram: Downstream Application Tree



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Caption: Divergent synthesis pathways from CAS 88040-86-2 to bioactive end-products.[1]

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